4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: : Reduction of carbonyl groups to alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used, with conditions varying based on the specific reaction.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of alcohols.
Substitution: : Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and materials.
Biology
Biologically, 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one has shown potential in modulating various biological pathways. It has been studied for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is being explored for its anticancer properties. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Industry
In industry, this compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: : A related compound with a simpler structure, used in scientific studies for its monoamine releasing properties.
Chromone derivatives: : Other chromone-based compounds with varying substituents, used in pharmaceutical research.
Uniqueness
4-((4-benzylpiperidin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: stands out due to its specific combination of functional groups and its potential applications in medicine and industry. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-19-6-7-21-20(14-19)18(13-22(25)26-21)15-23-10-8-17(9-11-23)12-16-4-2-1-3-5-16/h1-7,13-14,17,24H,8-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRQAYAKUJHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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